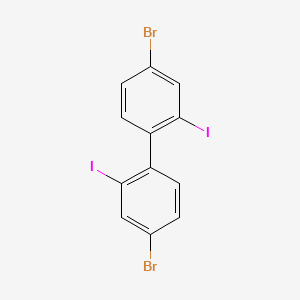

4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is a chemical compound with the molecular formula C12H6Br2I2 and a molecular weight of 563.8 . It is a solid substance that is typically stored in a dark, dry place at room temperature .

Synthesis Analysis

The synthesis of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl involves a reaction with diamine . The diamine solution is cooled to 0°C, and then sodium nitrite (NaNO2) is added dropwise over a period of 30 minutes . The reaction mixture is stirred for 1 hour at room temperature and 3 hours at 60°C, resulting in a dark brown solution . The solution is then cooled to 25°C, and the brown precipitate is collected by filtration .Molecular Structure Analysis

The InChI code for 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl is 1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis

The larger halogen atom in 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl will be a better leaving group due to having a lower bond dissociation, thus increasing the reactivity .Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” is a useful building block in organic synthesis . It can be used in the preparation of various organic compounds due to its unique structure and reactivity.

Preparation of Hybrid Organic/Inorganic Heterofluorene Polymers

This compound has been used in the preparation of hybrid organic/inorganic heterofluorene polymers . These polymers have potential applications in various fields such as optoelectronics and photonics.

Use in Low Band-Gap Polymers for Photovoltaics

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” has been used in the synthesis of low band-gap polymers for use in photovoltaics . These polymers can absorb a wider range of the solar spectrum, improving the efficiency of solar cells.

Synthesis of Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles)

The compound has been used in the synthesis of electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) . These compounds are of practical interest in the field of OLED technologies .

Use in Cross-Coupling Reactions

“4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl” can be used in cross-coupling reactions . These reactions are fundamental in the synthesis of many complex organic compounds.

Use in Nucleophilic Substitution Reactions

This compound can also be used in nucleophilic substitution reactions . These reactions are key in the synthesis of a wide range of organic compounds.

Mecanismo De Acción

Target of Action

It is known to be a useful building block in the preparation of hybrid organic/inorganic heterofluorene polymers and in low band-gap polymers for use in photovoltaics .

Mode of Action

It is likely that its interactions with its targets are primarily through its halogen atoms, which can form halogen bonds with other molecules .

Biochemical Pathways

It is known to be involved in the synthesis of heterofluorene polymers and low band-gap polymers .

Pharmacokinetics

It is also known to inhibit CYP1A2 and CYP2C9 enzymes . The compound has a Log Po/w (iLOGP) of 3.62, indicating moderate lipophilicity . Its water solubility is very low, suggesting poor bioavailability .

Result of Action

It is known to be a useful building block in the synthesis of certain types of polymers .

Action Environment

The action of 4,4’-Dibromo-2,2’-diiodo-1,1’-biphenyl can be influenced by environmental factors such as temperature and light. It is recommended to be stored in a dark place at room temperature . Its stability, efficacy, and action may be affected by these conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1-(4-bromo-2-iodophenyl)-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2I2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXBIAWPJOGFCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)C2=C(C=C(C=C2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728218 |

Source

|

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852138-89-7 |

Source

|

| Record name | 4,4'-Dibromo-2,2'-diiodo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 4,4'-dibromo-2,2'-diiodobiphenyl a valuable precursor in materials science?

A1: 4,4'-dibromo-2,2'-diiodobiphenyl serves as a versatile starting material for synthesizing polymers with interesting optoelectronic properties. Its structure, featuring both bromine and iodine substituents, allows for selective modification through metal-halogen exchange reactions. This selectivity is key in the reported research [, ], where 4,4'-dibromo-2,2'-diiodobiphenyl undergoes selective trans-lithiation at the bromine positions. This allows for the introduction of a dialkylsilyl group, leading to the formation of 2,7-disubstituted dibenzosilole monomers. These monomers are then used to create polymers like poly(9,9-dihexyl-2,7-dibenzosilole) via Suzuki copolymerization. This polymer demonstrates potential as a blue light-emitting material [, ].

Q2: What are the advantages of the resulting polymer, poly(9,9-dihexyl-2,7-dibenzosilole), in the context of light-emitting applications?

A2: Poly(9,9-dihexyl-2,7-dibenzosilole), derived from 4,4'-dibromo-2,2'-diiodobiphenyl, exhibits promising characteristics for blue light emission. Studies have shown that it offers better color stability and efficiency compared to the commonly used polyfluorene in single-layer light-emitting devices []. This enhanced performance makes it a potentially valuable material for developing more stable and efficient blue light-emitting polymers, addressing a significant challenge in the field of multicolor display applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)